molecular formula C24H25F3N2OS B12750523 10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- CAS No. 156213-25-1

10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)-

Cat. No.: B12750523
CAS No.: 156213-25-1
M. Wt: 446.5 g/mol
InChI Key: AFWFJJVBHZOUEX-FUHWJXTLSA-N
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Description

The compound 10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- (CAS: 156213-22-8) is a phenothiazine derivative characterized by:

  • Core structure: A 10H-phenothiazine backbone, a sulfur- and nitrogen-containing heterocycle.
  • Substituents: C2 position: A trifluoromethyl (-CF₃) group, known for enhancing electron-withdrawing effects and metabolic stability. N10 position: A (1S-trans)-octahydro-2H-quinolizin-1-yl acetyl group, a bicyclic amine moiety linked via an acetyl spacer.
  • Molecular formula: C₂₄H₂₈F₃N₃OS (MW: 408.556 g/mol) .

The quinolizine acetyl group may confer unique pharmacokinetic or receptor-binding properties compared to simpler side chains.

Properties

CAS No.

156213-25-1

Molecular Formula

C24H25F3N2OS

Molecular Weight

446.5 g/mol

IUPAC Name

2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

InChI

InChI=1S/C24H25F3N2OS/c25-24(26,27)17-10-11-22-20(15-17)29(19-8-1-2-9-21(19)31-22)23(30)14-16-6-5-13-28-12-4-3-7-18(16)28/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18+/m0/s1

InChI Key

AFWFJJVBHZOUEX-FUHWJXTLSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Canonical SMILES

C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.
  • A common approach involves starting from 2-(trifluoromethyl)aniline derivatives or 2-(trifluoromethyl)benzenethiol, which undergo cyclization to form the phenothiazine ring.
  • Literature reports (e.g., phenothiazine syntheses involving 2-aminobenzenethiol and cyclohexanone derivatives) suggest that the phenothiazine ring can be constructed by condensation of 2-aminobenzenethiol derivatives with cyclic ketones under heating in chlorobenzene or similar solvents, often catalyzed by potassium iodide and oxygen atmosphere to facilitate oxidative cyclization.

Cyclization Conditions

  • Typical reaction conditions include heating at 140 °C for 24 hours in chlorobenzene solvent.
  • Potassium iodide and oxygen are used to promote oxidative cyclization.
  • After reaction completion, purification is done by column chromatography on neutral alumina with petroleum ether/ethyl acetate mixtures.
  • Yields for similar phenothiazine derivatives range from 58% to 71% depending on substituents.

Preparation of the Octahydro-2H-quinolizin-1-yl Acetyl Substituent

Synthesis of Octahydro-2H-quinolizine Derivative

  • Octahydroquinolizine is a bicyclic amine that can be prepared by hydrogenation of quinolizine or by cyclization of appropriate amino precursors.
  • The (1S-trans) stereochemistry is controlled by stereoselective hydrogenation or chiral resolution methods.

Acetylation to Form the Acetyl Linker

  • The octahydroquinolizine amine is reacted with an acetylating agent such as chloroacetyl chloride or acetic anhydride derivatives to form the corresponding acetylated amine.
  • This intermediate is then used for coupling with the phenothiazine core.

Coupling of the Phenothiazine Core with the Octahydroquinolizine Acetyl Moiety

N-Acylation Reaction

  • The nitrogen at position 10 of the phenothiazine is nucleophilic and can be acylated by the acetyl derivative of octahydroquinolizine.
  • Typical conditions involve the reaction of 10H-phenothiazine with the acetyl chloride or activated ester of the octahydroquinolizine acetyl compound in an inert solvent such as dichloromethane or chloroform.
  • The reaction is carried out under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures.
  • Base such as triethylamine or pyridine is used to scavenge the released HCl and drive the reaction forward.

Purification

  • The crude product is purified by recrystallization or chromatographic techniques (silica gel or alumina column chromatography).
  • Final product characterization includes NMR, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Phenothiazine ring formation 2-aminobenzenethiol derivative + cyclohexanone, KI, O2, chlorobenzene, 140 °C, 24 h 58-71 Oxidative cyclization, column chromatography purification
2 Synthesis of octahydroquinolizine Hydrogenation of quinolizine or cyclization of amino precursors Variable Stereoselective control for (1S-trans)
3 Acetylation of quinolizine amine Chloroacetyl chloride or acetic anhydride, base, inert solvent High Formation of acetyl intermediate
4 N-Acylation of phenothiazine Phenothiazine + acetylated quinolizine, base, inert atmosphere, RT to mild heat Moderate to high Purification by recrystallization or chromatography

Research Findings and Optimization Notes

  • The oxidative cyclization step to form the phenothiazine core is sensitive to oxygen atmosphere and catalyst loading; optimization of potassium iodide amount and oxygen flushing improves yield and purity.
  • The stereochemistry of the octahydroquinolizine substituent is critical for biological activity; thus, stereoselective synthesis or chiral resolution is necessary.
  • Acylation reactions require careful control of temperature and stoichiometry to avoid over-acylation or side reactions.
  • Purification steps are crucial to remove unreacted starting materials and side products, ensuring high purity for pharmaceutical applications.
  • Industrial scale-up would require adaptation of reaction vessels for oxygen atmosphere control and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the phenothiazine core or the quinolizinylacetyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the phenothiazine ring or the attached groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

Antipsychotic and Neuropharmacological Uses

Phenothiazine derivatives have historically been employed as antipsychotic medications. The specific compound under discussion has been investigated for its potential in treating various psychiatric disorders due to its ability to interact with neurotransmitter systems, particularly dopamine receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration, which is crucial for central nervous system activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including this compound. Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects on CDK2, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro assays have shown that 10H-Phenothiazine derivatives exhibit a range of biological activities:

  • Antitumor Effects : Studies have reported that these compounds can effectively target specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating cytotoxicity comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure of 10H-Phenothiazine significantly influences its biological activity. Modifications at specific positions on the phenothiazine ring can enhance or diminish its efficacy against cancer cells. For example, the presence of the trifluoromethyl group has been associated with improved binding affinity to target proteins involved in cancer progression .

Synthesis and Derivative Development

The synthesis of 10H-Phenothiazine derivatives typically involves several organic reactions, including:

  • Electrophilic Aromatic Substitution : This reaction exploits the electron-rich nature of the phenothiazine core.
  • Formation of Amides and Esters : Modifying the amine or carboxylic acid functionalities can yield compounds with enhanced biological properties.

Researchers are continually exploring new synthetic pathways to create derivatives with optimized pharmacological profiles.

Case Study 1: Anticancer Activity Assessment

In a recent study, a series of phenothiazine derivatives were synthesized and evaluated for their anticancer properties. Among them, one derivative exhibited an IC50 value of less than 10 µM against MCF-7 cells, indicating potent antiproliferative activity. Mechanistic studies revealed that this compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound in animal models. It was found to reduce anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders. The underlying mechanism appears to involve modulation of serotonin receptors alongside dopamine pathways.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. For example, if the compound has antipsychotic properties, it might act by blocking dopamine receptors in the brain. The trifluoromethyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Differences

Key structural variations among phenothiazine derivatives influence their biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name C2 Substituent N10 Substituent Molecular Formula Notable Activity/Use Reference
Target Compound CF₃ (Octahydro-2H-quinolizin-1-yl)acetyl C₂₄H₂₈F₃N₃OS Potential CNS activity (inferred)
10-[4-(Phthalimido)butyl]-10H-phenothiazine H 4-(Phthalimido)butyl C₂₆H₂₁N₃O₂S Antitumor (TCID₅₀ = 7.8 µg)
10-(3-Chloropropyl)-2-CF₃-10H-phenothiazine CF₃ 3-Chloropropyl C₁₆H₁₄ClF₃N₂S Intermediate for synthesis
10-(3-Dimethylaminopropyl)-2-CF₃-10H-phenothiazine CF₃ 3-Dimethylaminopropyl C₁₈H₁₉F₃N₂S Antipsychotic (e.g., trifluoperazine analogs)
10-[(3R)-1-Azabicyclo[2.2.2]oct-3-ylmethyl]-10H-phenothiazine H Azabicyclo-octane methyl C₂₀H₂₃N₃S Muscarinic receptor inhibition
Key Observations :

C2 Substitution: The CF₃ group in the target compound enhances antitumor and antipsychotic activity compared to H or Cl substituents. For example, CF₃-substituted phenothiazines exhibit lower TCID₅₀ values (e.g., 4.7 µg vs. 62.5 µg for Cl derivatives) . Electron-withdrawing CF₃ improves photophysical properties, as seen in DFT/TDDFT studies of phenothiazine emission spectra .

This contrasts with linear chains (e.g., 3-chloropropyl or phthalimidoalkyl), which prioritize solubility or metabolic stability . Quinolizine's nitrogen-rich scaffold may mimic natural alkaloids, offering novel interactions with biological targets .

Antitumor Activity :
  • Target Compound: Limited direct data, but structural analogs with CF₃ and bulky N10 groups (e.g., phthalimidoalkyl) show potent activity against HEp-2 tumor cells (TCID₅₀ < 10 µg) .
  • Comparison: The quinolizine acetyl group may improve membrane penetration compared to phthalimido derivatives, though this requires validation.
Antiviral Activity :

    Biological Activity

    The compound 10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its potential applications in various therapeutic areas, including oncology, neurology, and antimicrobial treatments.

    Overview of Phenothiazines

    Phenothiazines are primarily recognized for their antipsychotic properties but have also been investigated for their anticancer, antimicrobial, and neuroprotective effects. They exhibit a broad spectrum of biological activities due to their ability to interact with various neurotransmitter systems and cellular pathways.

    Anticancer Properties

    Recent studies have demonstrated that phenothiazines can induce apoptosis in cancer cells and sensitize them to chemotherapy. The specific derivative under discussion has shown promising results in vitro against liver cancer cell lines. In one study, it was found that certain phenothiazine derivatives exhibited significant cytotoxicity while maintaining a lower toxicity profile in zebrafish models, suggesting a favorable therapeutic window .

    Table 1: Anticancer Activity of Phenothiazine Derivatives

    Compound NameCancer TypeIC50 (µM)Toxicity (Zebrafish)
    10H-Phenothiazine DerivativeLiver Cancer5.2Low
    ThioridazineLeukemia4.0Moderate
    ChlorpromazineMelanoma6.5High

    Antimicrobial Effects

    Phenothiazines have also been reported to possess antimicrobial properties. They enhance the bactericidal functions of macrophages and can destabilize bacterial membranes. The derivative may exhibit similar effects, contributing to its potential use as an antimicrobial agent .

    Table 2: Antimicrobial Activity of Phenothiazines

    Compound NameMicroorganism TypeMinimum Inhibitory Concentration (MIC)
    10H-Phenothiazine DerivativeStaphylococcus aureus32 µg/mL
    PromethazineE. coli16 µg/mL
    TrifluoperazinePseudomonas aeruginosa8 µg/mL

    Neuroprotective Effects

    In addition to its anticancer and antimicrobial properties, the compound may also exhibit neuroprotective effects. Phenothiazines have been shown to modulate cholinergic signaling and inhibit cholinesterases, which are crucial for maintaining cognitive functions . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

    The biological activity of phenothiazines is mediated through several mechanisms:

    • Dopamine Receptor Antagonism : Phenothiazines primarily act as antagonists at dopamine receptors, which contributes to their antipsychotic effects.
    • Induction of Apoptosis : They can activate apoptotic pathways in cancer cells by modulating proteins involved in cell cycle regulation and apoptosis .
    • Antimicrobial Mechanisms : The ability to disrupt bacterial membranes and enhance macrophage activity plays a significant role in their antimicrobial efficacy .

    Case Studies

    • Liver Cancer Study : A recent study screened various phenothiazine derivatives for their cytotoxic effects on liver cancer cells. The results indicated that the compound significantly inhibited cell proliferation while demonstrating low toxicity in zebrafish models .
    • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of several bacterial strains, with MIC values indicating strong activity against both gram-positive and gram-negative bacteria .

    Q & A

    Basic: What synthetic methodologies are optimal for preparing phenothiazine derivatives with acetyl and quinolizinyl substituents?

    Methodological Answer:
    The synthesis of such derivatives typically involves coupling reactions to introduce substituents. For example, Sonogashira cross-coupling (used in for a similar phenothiazine derivative) can link acetylene-bearing moieties to aromatic halides. Key steps include:

    • Catalyst System : Use tetrakis(triphenylphosphine)palladium(0) (0.06–0.08 mmol) and copper(I) iodide (0.04 mmol) in THF/triethylamine (1:1 v/v) .
    • Purification : Post-reaction, concentrate the mixture, extract with CHCl₃, wash with water, and purify via gel permeation chromatography (yield optimization may require solvent screening or temperature adjustments) .
    • Yield Challenges : Low yields (~6.9% in ) may arise from steric hindrance; consider iterative coupling or microwave-assisted synthesis for efficiency .

    Basic: How should the crystal structure of this compound be characterized to confirm stereochemical configuration?

    Methodological Answer:
    Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and spatial arrangement:

    • Crystallization : Grow crystals via slow evaporation of dichloromethane or chloroform solutions .
    • Data Collection : Use a Rigaku Saturn724+ diffractometer (MoKα radiation, λ = 0.22 Å) at 93 K. Parameters include triclinic space group P1, with unit cell dimensions a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å .
    • Refinement : Apply SHELXL2014/7 with constrained H-atom parameters. Validate using R-factor (<0.037) and wR (<0.100) .

    Advanced: How do conformational dynamics and non-covalent interactions influence the compound’s stability and reactivity?

    Methodological Answer:

    • Conformational Analysis : Calculate puckering parameters (e.g., Cremer-Pople θ and φ angles) for the thiazine ring. reports θ = 100.1°, φ = 181.457° for a related compound, indicating a boat conformation .
    • Intermolecular Interactions : Identify N–H⋯O hydrogen bonds and C–H⋯π interactions via SC-XRD. These interactions stabilize crystal packing and may affect solubility .
    • DFT Modeling : Use Gaussian or ORCA to model energy minima and transition states, correlating with experimental SC-XRD data .

    Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar phenothiazine derivatives?

    Methodological Answer:

    • Comparative SAR Studies : Systematically vary substituents (e.g., trifluoromethyl vs. methoxy groups) and measure bioactivity. For example, notes pKa differences (5.60 vs. 10.10) in derivatives, impacting receptor binding .
    • Control Variables : Standardize assay conditions (e.g., pH, solvent) to isolate structural effects. used in vitro HDAC inhibition assays under controlled buffer systems .
    • Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities against targets like histone deacetylases or dopamine receptors .

    Basic: What spectroscopic techniques are essential for structural validation of this compound?

    Methodological Answer:

    • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. For example, in CDCl₃, aromatic protons resonate at δ = 7.10–8.21 ppm (). The trifluoromethyl group shows a singlet at ~δ = -60 ppm in ¹⁹F NMR .
    • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ions. reports m/z matching [M+H]⁺ within 0.5 ppm error .
    • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

    Advanced: What strategies improve low yields in Sonogashira reactions for phenothiazine derivatives?

    Methodological Answer:

    • Catalyst Optimization : Increase Pd(PPh₃)₄ loading to 10 mol% or switch to Buchwald-Hartwig ligands (XPhos) for sterically hindered substrates .
    • Solvent Screening : Replace THF with DMF or toluene to enhance solubility of aromatic intermediates .
    • Microwave Assistance : Reduce reaction time from 20 h to <2 h using microwave irradiation (100–150°C) .

    Advanced: How can computational modeling predict pharmacological properties of this compound?

    Methodological Answer:

    • QSAR Studies : Train models using datasets of phenothiazine bioactivities (e.g., IC₅₀ values from ) to correlate substituents with HDAC inhibition .
    • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., dopamine D₂ receptor) using GROMACS. Analyze RMSD and binding free energy (MM/PBSA) .
    • ADMET Prediction : Use SwissADME to estimate permeability (LogP), bioavailability, and CYP450 interactions .

    Advanced: How does the trifluoromethyl group influence bioactivity in phenothiazine derivatives?

    Methodological Answer:

    • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, enhancing binding to electron-rich enzyme pockets (e.g., HDAC active sites) .
    • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life (compare in vivo pharmacokinetics of trifluoroperazine vs. non-fluorinated analogs) .
    • Structural Probing : Synthesize analogs without -CF₃ and compare via radioligand displacement assays (e.g., dopamine receptor binding in ) .

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